REACTION_CXSMILES
|
[CH2:1]([NH:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]=1[N:16]=O)[CH2:2][CH2:3][CH3:4].[CH3:18][O:19][C:20]1[CH:27]=[CH:26][C:23]([CH:24]=O)=[CH:22][CH:21]=1>>[CH2:1]([N:5]1[C:6]2[CH:15]=[CH:14][C:13]3[C:8]([C:7]=2[N:16]=[C:24]1[C:23]1[CH:26]=[CH:27][C:20]([O:19][CH3:18])=[CH:21][CH:22]=1)=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:2][CH2:3][CH3:4]
|
Name
|
2-butylamino-1-nitrosonaphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)NC1=C(C2=CC=CC=C2C=C1)N=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound of the title is prepared
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)N1C(=NC2=C1C=CC1=CC=CC=C12)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |